7-Octadienoic acid

Descripción general

Descripción

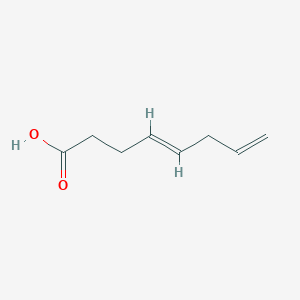

7-Octadienoic acid is a versatile chemical compound with the molecular formula C8H12O2 It is an unsaturated fatty acid characterized by the presence of two double bonds in its carbon chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 7-Octadienoic acid can be synthesized through various methods. One common approach involves the selective oxidation of precursor compounds such as geraniol or nerol. This process typically involves a two-step oxidation using reagents like peroxyacetic acid . Another method includes the microbial production of hydroxy fatty acids from unsaturated fatty acids using strains of Pseudomonas aeruginosa .

Industrial Production Methods: Industrial production of this compound often relies on microbial fermentation processes. For instance, Pseudomonas aeruginosa strains can convert ricinoleic acid into hydroxy fatty acids under optimized conditions of pH, temperature, and nutrient availability . These methods are advantageous due to their efficiency and scalability.

Análisis De Reacciones Químicas

Hydrogenation and Partial Saturation

The conjugated or isolated double bonds in 7-octadienoic acid derivatives undergo selective hydrogenation. For example:

-

Catalytic Hydrogenation : Palladium-based catalysts (e.g., Pd/C or Pd-polyethyleneimine complexes) selectively reduce one double bond while preserving the other, yielding mono-unsaturated products .

| Substrate | Catalyst | Product | Selectivity | Reference |

|---|---|---|---|---|

| 5,this compound | Pd-polyethyleneimine | cis-5-Octenoic acid | >95% cis | |

| 4Z,this compound | Pd/C (H₂) | 4Z-Octenoic acid | ~90% |

Key Insight : Selectivity depends on catalyst choice and double-bond geometry .

Oxidation Reactions

The dienoic structure makes this compound prone to enzymatic and non-enzymatic oxidation, forming bioactive derivatives:

Enzymatic Oxidation

-

Lipoxygenase (LOX) : Oxidizes the compound to hydroperoxy-octadienoic acids (HPODEs) , which are reduced to hydroxy derivatives (HODEs) .

-

Cyclooxygenase (COX) : Generates prostaglandin-like metabolites (less common in C8 acids) .

Non-Enzymatic Oxidation

-

Radical-Mediated Oxidation : Produces 9-hydroxy-octadienoic acid (9-HODE) and 13-oxo-octadienoic acid (13-oxoODE) .

| Product | Pathway | Concentration (nM) | % Change (12-week study) | Reference |

|---|---|---|---|---|

| 9-HODE | LOX/Radical | 266 → 227 | -14.7% | |

| 13-oxoODE | Radical | 265 → 204 | -23.2% |

Note : Oxidized derivatives are implicated in inflammatory pathways and biofilm disruption (e.g., choline geranate formulations) .

Esterification and Functionalization

The carboxylic acid group undergoes typical derivatization:

-

Methylation : Methanol and acid catalysts convert this compound to methyl esters, enhancing volatility for GC-MS analysis .

-

Choline Salt Formation : Reaction with choline yields choline geranate (CAGE) , a biocompatible ionic liquid with antimicrobial properties .

Example :

-

CAGE Synthesis : Equimolar geranic acid (3,7-dimethyl-2,6-octadienoic acid) and choline bicarbonate react at 60°C, forming a water-miscible liquid .

Isomerization

Double-bond geometry influences reactivity:

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 7-octadienoic acid can be categorized into several key areas:

1. Chemistry:

- Building Block for Organic Synthesis: It serves as a precursor in the synthesis of more complex organic molecules, allowing chemists to create derivatives with specific functionalities .

2. Biology:

- Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity against foodborne pathogens such as Salmonella enterica and Listeria monocytogenes, suggesting its potential use as a natural preservative in food products .

- Antioxidant Activity: Studies have shown that the compound can reduce reactive oxygen species levels in cell culture models exposed to oxidative stress, indicating its potential therapeutic benefits in oxidative stress-related conditions .

3. Medicine:

- Therapeutic Applications: Ongoing research is exploring the compound's role in drug development, particularly for treating infections and conditions related to oxidative stress. Its pharmacokinetic properties are under investigation to better understand its behavior within biological systems .

4. Industry:

- Fragrance and Flavor Production: Due to its pleasant aroma, this compound is used in the formulation of fragrances and flavors in the food and cosmetic industries .

Antimicrobial Effects Study

A recent study published in Frontiers in Chemistry evaluated the antimicrobial effects of this compound on various pathogens. The findings demonstrated that treatment with this compound significantly inhibited the growth of Salmonella enterica and Listeria monocytogenes. This suggests its viability as a natural preservative in food products, which could reduce reliance on synthetic preservatives.

Antioxidant Efficacy Investigation

Another study focused on the antioxidant efficacy of this compound using cell culture models. Results indicated that treatment with the compound led to a reduction in reactive oxygen species levels and improved cell viability compared to untreated controls. This reinforces its potential therapeutic benefits for conditions associated with oxidative stress .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates creation of complex organic molecules |

| Biology | Antimicrobial properties | Inhibits growth of foodborne pathogens |

| Antioxidant activity | Reduces reactive oxygen species levels | |

| Medicine | Therapeutic applications | Potential use in drug development |

| Industry | Fragrance and flavor production | Used for pleasant aroma formulations |

Mecanismo De Acción

The mechanism of action of 7-Octadienoic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial properties are attributed to the disruption of bacterial cell membranes, leading to cell lysis . In anti-inflammatory applications, the compound may inhibit specific enzymes involved in the inflammatory response.

Comparación Con Compuestos Similares

Geranic Acid: A double bond isomer of 7-Octadienoic acid with similar chemical properties.

Crepenynic Acid: An acetylenic fatty acid with similar biological activities.

Octadienoic Acid: Another unsaturated fatty acid with comparable chemical reactivity.

Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and biological activities. Its ability to undergo selective oxidation and reduction reactions makes it a valuable compound in synthetic chemistry and industrial applications.

Actividad Biológica

7-Octadienoic acid, also known as 5,this compound, is a medium-chain fatty acid that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its diene structure, which contributes to its reactivity and biological functions. The molecular formula is with a molecular weight of approximately 140.18 g/mol. Its structure includes two double bonds located at positions 5 and 7 of the carbon chain, making it a conjugated diene.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various pathogenic bacteria and fungi. Specifically, compounds derived from this compound have demonstrated effectiveness against:

- Bacteria : Including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.

- Fungi : Particularly effective against plant pathogens like Rhizoctonia solani and Alternaria solani.

Table 1 summarizes the antimicrobial activities of various derivatives of this compound:

| Compound | Target Organism | Inhibition Rate (%) |

|---|---|---|

| 5C | R. solani | 94.0 |

| 5I | R. solani | 93.4 |

| 6b | R. solani | 91.5 |

Anti-inflammatory Effects

This compound has been implicated in the modulation of inflammatory responses. It is believed to influence the production of lipid mediators involved in inflammation, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Antioxidant Activity

The compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Antioxidants play a vital role in preventing cellular damage caused by free radicals, thus contributing to overall health and disease prevention.

The biological activity of this compound can be attributed to several mechanisms:

- Lipid Mediator Production : It is involved in the synthesis of octadecanoids, which are important lipid mediators that regulate various physiological processes including inflammation and immune response .

- Cell Membrane Interaction : The presence of double bonds in its structure allows it to integrate into cell membranes, potentially altering membrane fluidity and function.

- Enzymatic Pathways : It may interact with specific enzymes involved in metabolic pathways, influencing the production of bioactive lipids.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed potent activity against foodborne pathogens, suggesting potential applications in food preservation and safety .

- Inflammation Modulation : Research has indicated that octadecanoids derived from linoleic acid (a precursor to this compound) can significantly affect inflammatory pathways, highlighting the compound's potential role in managing inflammatory diseases .

Propiedades

IUPAC Name |

(4E)-octa-4,7-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2,4-5H,1,3,6-7H2,(H,9,10)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANMCTRTXMRTRY-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC=CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC/C=C/CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are some examples of naturally occurring 7-octadienoic acid derivatives and where are they found?

A1: Several this compound derivatives have been isolated from various plant sources:

- (2E)-2,6-dimethyl-6-hydroxy-2,this compound (menthiafolic acid) and its glycosides: Found in the pods of Acacia concinna [].

- (2E)-6-hydroxy-2-hydroxymethyl-6-methyl-2,this compound and its glycosides: Also identified in the pods of Acacia concinna [].

- (6S)-2-trans-6-α-L-arabinopyranosyloxy-2,6-dimethyl-2,this compound and (6S)-2-trans-2,6-dimethyl-6-[3-O-(β-D-glucopyranosyl)-4-O-(2-methylbutyroyl)-α-L-arabino-pyranosyloxy]-2,this compound: Isolated from the fruits of Gymnocladus chinensis [].

- 2,7-dimethyl-4-hydroxy-5(E),this compound lactone (marmelo lactone A and B): Identified as the main flavor components in quince fruit (Cydonia oblonga Mill.) [].

Q2: How were the structures of these naturally occurring this compound derivatives elucidated?

A2: Researchers primarily relied on spectroscopic methods to determine the structures of these compounds. These methods included:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the carbon and hydrogen framework of the molecule, including stereochemical details [, , ].

- Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation patterns, providing clues about the structure [].

- Infrared (IR) Spectroscopy: Offers information about the functional groups present in the molecule [].

Q3: What is significant about the discovery of marmelo lactone A and B?

A3: Marmelo lactone A and B, identified as the 2,4-trans and 2,4-cis stereoisomers of 2,7-dimethyl-4-hydroxy-5(E),this compound lactone, are significant because they are the main contributors to the characteristic aroma of quince fruit []. These lactones were isolated and characterized from a natural source for the first time, contributing to our understanding of flavor compounds in fruits.

Q4: Were there any synthetic approaches explored for these this compound derivatives?

A4: Yes, researchers investigated the synthesis of (+)-marmelo lactone A and B to confirm their absolute configurations. The synthesis started from erythro and threo-γ-methyl-L-glutamic acid, utilizing reactions that retained the stereochemistry at each step []. This successful synthesis confirmed the structures and absolute configurations of these important flavor molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.